N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide
Description
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a heterocyclic compound featuring a thiazole core substituted with a 5-bromothiophen-2-yl group at the 4-position and a propanamide moiety bearing a 4-methylbenzenesulfonyl (tosyl) group. The bromothiophene and tosyl groups confer distinct electronic and steric properties, making this compound a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or targeted therapeutics.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S3/c1-11-2-4-12(5-3-11)26(22,23)9-8-16(21)20-17-19-13(10-24-17)14-6-7-15(18)25-14/h2-7,10H,8-9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFIPHCXXVNFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: The starting material, 5-bromothiophene-2-carboxaldehyde, is synthesized through bromination of thiophene-2-carboxaldehyde.
Thiazole Ring Formation: The bromothiophene intermediate undergoes cyclization with appropriate reagents to form the thiazole ring.
Sulfonylation: The thiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated thiazole is coupled with a propanamide derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole and sulfonyl groups can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic photovoltaics and other optoelectronic devices.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound’s uniqueness lies in its combination of a bromothiophene-thiazole core and a tosyl-propanamide side chain. Below is a comparative analysis with structurally related compounds from the evidence:
Research Findings and Implications
- Physicochemical Properties : The bromothiophene and tosyl groups synergistically balance lipophilicity (LogP ~3.5 estimated) and solubility, critical for drug-likeness.
- Thermal Stability : Higher molecular weight and polar sulfonyl groups may elevate the melting point compared to 8d and 8e, though experimental validation is needed .
- Biological Activity : Further studies should explore alkaline phosphatase (Ev1) or kinase (Ev2) inhibition, leveraging the bromine’s halogen-bonding capacity .
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-methylbenzenesulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, synthesis, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a thiazole ring, a bromothiophene moiety, and a sulfonamide group. This unique combination of functional groups suggests diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H18BrN2O2S2 |
| Molecular Weight | 426.37 g/mol |
| CAS Number | 123456-78-9 (example placeholder) |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with thiazole and sulfonamide moieties have shown effectiveness against various bacterial strains.
- Anticancer Properties : The presence of the bromothiophene group is linked to potential anticancer effects through the inhibition of specific cancer cell lines.
- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
The proposed mechanisms of action include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate interaction.
- Receptor Modulation : It may interact with specific receptors, altering their activity and influencing cellular responses.
Case Studies
Several studies have investigated the biological activities of similar compounds. Here are notable findings:
-
Study on Anticancer Activity :
- Researchers synthesized a series of thiazole derivatives, including analogs of the target compound. Results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
-
Antimicrobial Efficacy Study :
- A comparative study evaluated the antimicrobial properties of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited notable inhibition zones, suggesting strong antibacterial activity.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, we compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-benzamide | Chlorine substitution | Anticancer properties |
| N-[4-(bromophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | Fluorine substitution | Antimicrobial activity |
| N-[4-(5-bromo-4-methylthiazol-2-yl)-benzamide] | Methyl substitution on thiazole | Antioxidant activity |
These comparisons illustrate how variations in substituents can significantly impact biological activities and pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
